Pomalidomide 4'-PEG6-azide: An In-Depth Technical Guide for Researchers
Pomalidomide 4'-PEG6-azide: An In-Depth Technical Guide for Researchers
For Immediate Release
This technical guide provides a comprehensive overview of Pomalidomide (B1683931) 4'-PEG6-azide, a crucial building block in the development of Proteolysis Targeting Chimeras (PROTACs). Designed for researchers, scientists, and drug development professionals, this document details the chemical structure, properties, synthesis, and application of this versatile molecule in targeted protein degradation.
Core Chemical Properties and Structure
Pomalidomide 4'-PEG6-azide is a functionalized ligand for the Cereblon (CRBN) E3 ubiquitin ligase. It incorporates the immunomodulatory drug (IMiD) pomalidomide, a six-unit polyethylene (B3416737) glycol (PEG) linker, and a terminal azide (B81097) group. This azide functionality allows for facile conjugation to a target protein-binding ligand (warhead) via copper-catalyzed or strain-promoted alkyne-azide cycloaddition, commonly known as "click chemistry."
The pomalidomide moiety serves to recruit the CRBN E3 ligase, a key component of the ubiquitin-proteasome system. By bringing a target protein into proximity with the E3 ligase, the resulting PROTAC can induce the ubiquitination and subsequent degradation of the target protein.
Chemical Structure:
Caption: General structure of Pomalidomide 4'-PEG6-azide.
Table 1: Chemical Properties of Pomalidomide 4'-PEG6-azide
| Property | Value |
| Molecular Formula | C₂₇H₃₈N₆O₁₀ |
| Molecular Weight | 606.63 g/mol |
| CAS Number | 2624181-62-8 |
| Appearance | Solid |
| Purity | ≥95% |
| Storage | Store at -20°C |
| SMILES | O=C1N(C(C2=C1C=CC=C2NCCOCCOCCOCCOCCOCCOCCN=[N+]=[N-])=O)C(C(N3)=O)CCC3=O |
Mechanism of Action in PROTACs
The pomalidomide component of the PROTAC binds to the CRBN substrate receptor of the CRL4-CRBN E3 ubiquitin ligase complex. This binding event, in conjunction with the warhead binding to the target protein, leads to the formation of a ternary complex (Target Protein-PROTAC-CRBN). This induced proximity facilitates the transfer of ubiquitin from an E2 conjugating enzyme to lysine (B10760008) residues on the surface of the target protein. The resulting polyubiquitinated protein is then recognized and degraded by the 26S proteasome.
Caption: PROTAC mechanism of action.
Experimental Protocols
Synthesis of Pomalidomide 4'-PEG6-azide
A detailed synthesis protocol for Pomalidomide 4'-PEG6-azide (referred to as compound 33e) is described in the study by Lailiang Qu, et al. in the European Journal of Medicinal Chemistry (2021, 226, 113889). The synthesis involves the reaction of pomalidomide with a PEGylated linker containing a terminal azide group. Researchers should refer to the supplementary information of this publication for the full experimental details, including reaction conditions, purification, and characterization data.
PROTAC Synthesis via Click Chemistry
The azide-functionalized Pomalidomide 4'-PEG6-azide can be readily conjugated to an alkyne-containing target protein ligand (warhead) using a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction.
General Protocol:
-
Dissolve the alkyne-functionalized warhead (1.0 eq) and Pomalidomide 4'-PEG6-azide (1.0-1.2 eq) in a suitable solvent such as a mixture of DMSO and water.
-
Add a copper(I) source, such as copper(II) sulfate (B86663) pentahydrate (0.1 eq), and a reducing agent, like sodium ascorbate (B8700270) (0.2 eq).
-
Stir the reaction mixture at room temperature for 4-24 hours.
-
Monitor the reaction progress by LC-MS.
-
Upon completion, purify the PROTAC using preparative HPLC.
Caption: PROTAC synthesis workflow via click chemistry.
Western Blotting for Protein Degradation
This protocol is used to quantify the degradation of the target protein in cells treated with a PROTAC.
Materials:
-
Cell line expressing the target protein
-
PROTAC compound
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Primary antibody against the target protein
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Seed cells and allow them to adhere overnight.
-
Treat cells with varying concentrations of the PROTAC for a desired time (e.g., 24 hours).
-
Lyse the cells and quantify the protein concentration.
-
Perform SDS-PAGE and transfer the proteins to a membrane.
-
Incubate the membrane with the primary antibody for the target protein and the loading control.
-
Incubate with the HRP-conjugated secondary antibody.
-
Detect the chemiluminescent signal and quantify the band intensities.
-
Normalize the target protein levels to the loading control and calculate the percentage of degradation relative to the vehicle control.
Application and Quantitative Data
Pomalidomide 4'-PEG6-azide has been successfully used to generate potent and selective PROTACs. A notable example is the GSK3 degrader, PT-65 , as described by Lailiang Qu, et al. This PROTAC was synthesized by conjugating Pomalidomide 4'-PEG6-azide with a GSK3 inhibitor.
Table 2: Quantitative Data for PT-65 (GSK3 PROTAC Degrader)
| Parameter | Target | Cell Line | Value | Reference |
| DC₅₀ | GSK3α | SH-SY5Y | 28.3 nM | [1] |
| DC₅₀ | GSK3β | SH-SY5Y | 34.2 nM | [1] |
| K_d_ (PROTAC to Target) | GSK3β | - | 12.41 nM | [1] |
DC₅₀: Half-maximal degradation concentration. K_d_: Dissociation constant.
These data demonstrate the utility of Pomalidomide 4'-PEG6-azide in constructing highly effective PROTACs capable of inducing potent degradation of their target proteins.
Conclusion
Pomalidomide 4'-PEG6-azide is a valuable and versatile tool for the development of PROTACs. Its well-defined structure, ease of conjugation via click chemistry, and proven ability to effectively recruit the CRBN E3 ligase make it an attractive choice for researchers in the field of targeted protein degradation. The quantitative data from studies utilizing this building block underscore its potential in creating highly potent and selective protein degraders for therapeutic applications.
References: [1] Qu, L., et al. (2021). Discovery of PT-65 as a highly potent and selective Proteolysis-targeting chimera degrader of GSK3 for treating Alzheimer's disease. European Journal of Medicinal Chemistry, 226, 113889.[1][2][3]
